OLDA
Overview
Description
OLDA is a compound that belongs to the class of phenethylamines. It is characterized by the presence of a long aliphatic chain attached to a phenethylamine core, which includes a dihydroxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OLDA typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dihydroxyphenethylamine and octadec-9-enoic acid.
Amidation Reaction: The key step involves the formation of an amide bond between the amine group of 3,4-dihydroxyphenethylamine and the carboxylic acid group of octadec-9-enoic acid. This reaction is usually carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Purification: The crude product is purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
OLDA can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated amide.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Saturated amides.
Substitution: Various substituted phenethylamine derivatives.
Scientific Research Applications
OLDA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and cancer.
Industry: It is used in the development of novel materials and coatings.
Mechanism of Action
The mechanism of action of OLDA involves its interaction with various molecular targets:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Neuroprotective Effects: It may modulate neurotransmitter levels and protect neurons from apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar structure but with a methoxy group instead of hydroxyl groups.
Methylcyclohexane: Different class but used for comparison in terms of chemical properties.
Uniqueness
OLDA is unique due to its combination of a long aliphatic chain and a dihydroxyphenyl group, which imparts distinct biological activities and chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBPLXNESPTPNU-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557748 | |
Record name | (9Z)- N-(2-(3,4-Dihydroxyphenyl)ethyl)-9-octadecenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105955-11-1 | |
Record name | (9Z)- N-(2-(3,4-Dihydroxyphenyl)ethyl)-9-octadecenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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